molecular formula C13H15ClN4OS B1402440 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride CAS No. 1361114-36-4

6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride

Cat. No.: B1402440
CAS No.: 1361114-36-4
M. Wt: 310.8 g/mol
InChI Key: MHUBXTCRIIEIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is a chemical compound with a complex structure that includes pyrrolidine, thiazole, and nicotinamide moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.

Mode of Action

This compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation and stabilization of collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of stable collagen, which may have downstream effects on tissues that rely heavily on collagen for their structure and function.

Pharmacokinetics

The compound’s efficacy at concentrations of 50 μm or 100 μm suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the content of hydroxyproline, a key component of collagen . This indicates a decrease in the production of stable collagen.

Biochemical Analysis

Biochemical Properties

6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to enhance the binding affinity to certain enzymes due to its sp3-hybridization and stereochemistry . This compound has been shown to interact with enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular respiration and energy production . The thiazole ring contributes to the compound’s ability to inhibit or activate specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through different pathways . Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . The compound also influences gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of NAD-dependent dehydrogenases, which play a crucial role in cellular respiration and energy production . The compound also affects the flux of metabolites through glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . By modulating these pathways, this compound can alter cellular energy homeostasis and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This targeted distribution is essential for the compound’s biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific organelles, such as mitochondria, nuclei, and endoplasmic reticulum, through targeting signals and post-translational modifications . In mitochondria, it can influence energy production and apoptosis, while in the nucleus, it can modulate gene expression and DNA repair . The precise localization of this compound is essential for its role in cellular processes and therapeutic applications .

Preparation Methods

The synthesis of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving thioamide and α-haloketone.

    Nicotinamide Coupling: The nicotinamide moiety is coupled to the thiazole ring through an amide bond formation.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrolidine or thiazole rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are known for their diverse biological activities.

    Thiazole Derivatives: Compounds with the thiazole ring, which are studied for their antimicrobial and anticancer properties.

    Nicotinamide Derivatives: Compounds containing the nicotinamide moiety, which are important in various biochemical processes.

The uniqueness of this compound lies in its combined structure, which may confer distinct biological activities and applications compared to its individual components.

Properties

IUPAC Name

6-pyrrolidin-2-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS.ClH/c18-12(17-13-15-6-7-19-13)9-3-4-11(16-8-9)10-2-1-5-14-10;/h3-4,6-8,10,14H,1-2,5H2,(H,15,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUBXTCRIIEIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride
Reactant of Route 4
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride
Reactant of Route 5
Reactant of Route 5
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride
Reactant of Route 6
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.